2-{[(3-aminophenyl)carbamoyl]amino}-2-methylpropanamide
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Overview
Description
Preparation Methods
The synthesis of 2-{[(3-aminophenyl)carbamoyl]amino}-2-methylpropanamide typically involves the reaction of 3-aminophenyl isocyanate with 2-amino-2-methylpropanamide under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified using standard techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
2-{[(3-aminophenyl)carbamoyl]amino}-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-{[(3-aminophenyl)carbamoyl]amino}-2-methylpropanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[(3-aminophenyl)carbamoyl]amino}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
2-{[(3-aminophenyl)carbamoyl]amino}-2-methylpropanamide can be compared with other similar compounds, such as:
2-{[(3-aminophenyl)carbamoyl]amino}acetamide: This compound has a similar structure but differs in the presence of an acetamide group instead of a propanamide group.
2-{[(3-aminophenyl)carbamoyl]amino}-2-ethylpropanamide: This compound has an ethyl group instead of a methyl group, leading to different chemical and biological properties.
Properties
CAS No. |
1292614-42-6 |
---|---|
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.3 |
Purity |
93 |
Origin of Product |
United States |
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